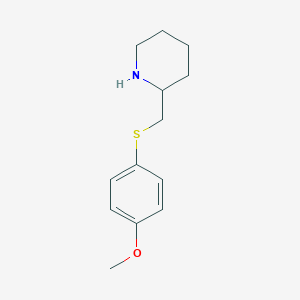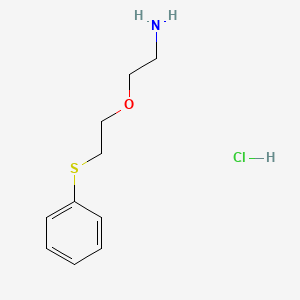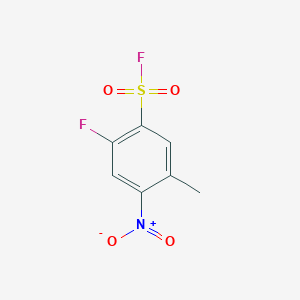
4-(2-isopropyl-1H-imidazol-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-isopropyl-1H-imidazol-1-yl)butanoic acid is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . This compound features an imidazole ring substituted with an isopropyl group at the 2-position and a butanoic acid moiety at the 4-position. It is primarily used in research and development, particularly in the fields of pharmaceuticals and biochemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-isopropyl-1H-imidazol-1-yl)butanoic acid typically involves the reaction of imidazole with gamma-butyrolactone under specific conditions . The reaction is catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:
Reactants: Imidazole, gamma-butyrolactone
Catalyst: Sodium hydride or potassium carbonate
Conditions: Heating the reaction mixture
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reactants and catalysts. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions
4-(2-isopropyl-1H-imidazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the imidazole ring.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced double bonds .
科学的研究の応用
4-(2-isopropyl-1H-imidazol-1-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 4-(2-isopropyl-1H-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation .
類似化合物との比較
Similar Compounds
- 4-(2-methyl-1H-imidazol-1-yl)butanoic acid
- 4-(1-trityl-1H-imidazol-4-yl)butanoic acid
- 4-imidazol-1-yl-butyric acid
Uniqueness
4-(2-isopropyl-1H-imidazol-1-yl)butanoic acid is unique due to the presence of the isopropyl group at the 2-position of the imidazole ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .
特性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
4-(2-propan-2-ylimidazol-1-yl)butanoic acid |
InChI |
InChI=1S/C10H16N2O2/c1-8(2)10-11-5-7-12(10)6-3-4-9(13)14/h5,7-8H,3-4,6H2,1-2H3,(H,13,14) |
InChIキー |
ZMNSKGCZXPDORS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC=CN1CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate](/img/structure/B13247355.png)
![7-Chlorothieno[2,3-c]pyridine-4-carboxamide](/img/structure/B13247360.png)
amine](/img/structure/B13247376.png)




![1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13247390.png)
![3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol](/img/structure/B13247403.png)


![[2-(1H-Imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13247430.png)
![4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile](/img/structure/B13247443.png)
![Octahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B13247455.png)
